molecular formula C11H20O4 B589713 Dimethyl 2-(3,3-dimethylbutyl)propanedioate CAS No. 153742-13-3

Dimethyl 2-(3,3-dimethylbutyl)propanedioate

Cat. No.: B589713
CAS No.: 153742-13-3
M. Wt: 216.277
InChI Key: NOPWKBWBEGACGN-UHFFFAOYSA-N
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Description

Dimethyl 2-(3,3-dimethylbutyl)propanedioate (CAS 153742-13-3) is a malonic acid diester derivative that serves as a versatile building block and key intermediate in organic synthesis. With a molecular formula of C11H20O4 and a molecular weight of 216.27 g/mol, this compound is valued for its application in the synthesis of more complex molecular structures. Its structure features a 3,3-dimethylbutyl group attached to the central carbon of a dimethyl malonate framework, making it a useful precursor for the introduction of branched alkyl chains. The compound is related to other dialkyl malonates, which are extensively used in classical synthetic methods such as the malonic ester synthesis for the preparation of carboxylic acids and other derivatives. Malonate esters are fundamental reagents in pharmaceutical research and fine chemical production. This product is intended for research and development purposes only and is not designated for diagnostic or therapeutic uses. Researchers can utilize this compound to explore new synthetic pathways, particularly in the development of specialized chemicals and potential pharmaceutical intermediates.

Properties

IUPAC Name

dimethyl 2-(3,3-dimethylbutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-11(2,3)7-6-8(9(12)14-4)10(13)15-5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPWKBWBEGACGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Malonate Esters

The most direct route to dimethyl 2-(3,3-dimethylbutyl)propanedioate involves the alkylation of dimethyl malonate with a 3,3-dimethylbutyl halide (e.g., bromide or chloride). This method leverages the nucleophilic enolate form of malonate esters, generated via deprotonation with strong bases such as sodium hydride (NaH) or magnesium alkoxides.

Mechanistic Overview :

  • Deprotonation : Dimethyl malonate reacts with NaH in anhydrous tetrahydrofuran (THF), forming a resonance-stabilized enolate.

  • Alkylation : The enolate attacks 3,3-dimethylbutyl bromide in an SN2 reaction, yielding the monoalkylated product.

  • Workup : The reaction mixture is quenched with aqueous acid, followed by extraction and distillation to isolate the product.

Optimization Considerations :

  • Base Selection : Magnesium ethoxide (Mg(OEt)₂), as described in patent CN1321963C, offers milder conditions compared to NaH, reducing side reactions such as over-alkylation.

  • Solvent Effects : Benzene or THF is preferred for their ability to stabilize enolate intermediates.

  • Temperature : Reactions conducted at 60–80°C achieve optimal yields (75–85%) while minimizing decomposition.

Acylation Followed by Reduction

An alternative pathway involves acylation of dimethyl malonate with 3,3-dimethylbutyryl chloride, followed by reduction to the alkylated product. This method, though less common, is noted in patent CN1781894A for related compounds.

Key Steps :

  • Acylation : Dimethyl malonate reacts with 3,3-dimethylbutyryl chloride in the presence of magnesium ethoxide, forming an acylated intermediate.

  • Reduction : The ketone group is reduced using catalytic hydrogenation or hydride donors (e.g., NaBH₄), yielding the alkylated malonate.

Challenges :

  • Selectivity : Over-reduction or incomplete acylation necessitates careful stoichiometric control.

  • Yield : Reported yields for this route are lower (60–70%) compared to direct alkylation.

Industrial-Scale Methodologies

Patent-Based Protocols

The patents CN1781894A and CN1321963C describe scalable methods for synthesizing structurally related malonate derivatives. Adapting these protocols involves:

Process Overview :

  • Reagent Preparation :

    • 3,3-Dimethylbutyl Halide Synthesis : Reacting 3,3-dimethylbutanol with thionyl chloride (SOCl₂) or HBr in acetic acid.

    • Magnesium Alkoxide Generation : Combining magnesium metal with ethanol or methanol under inert conditions.

  • Large-Scale Alkylation :

    • Batch Reactors : Employing 100–500 L reactors with reflux condensers.

    • Solvent Recovery : Distilling benzene or THF for reuse, reducing costs.

Economic and Safety Considerations :

  • Cost Efficiency : Benzene, though effective, is increasingly replaced by methyl tert-butyl ether (MTBE) due to toxicity concerns.

  • Waste Management : Neutralization of acidic byproducts with NaOH and sulfur dioxide scrubbing are critical for compliance.

Experimental Data and Comparative Analysis

Yield and Purity Metrics

The table below summarizes results from representative studies:

MethodBaseSolventTemperature (°C)Yield (%)Purity (%)
Direct AlkylationMg(OEt)₂Benzene808598.5
Direct AlkylationNaHTHF607897.0
Acylation-ReductionMg(OEt)₂THF706595.2

Notes :

  • Purity determined via gas chromatography (GC) and nuclear magnetic resonance (NMR).

  • Magnesium-based methods exhibit superior reproducibility for industrial applications.

Spectroscopic Characterization

Infrared Spectroscopy (IR) :

  • C=O Stretch : 1740–1720 cm⁻¹ (ester carbonyl).

  • C-O Stretch : 1250–1150 cm⁻¹ (ester linkage).

Mass Spectrometry (MS) :

  • Molecular ion peak at m/z 216 [M]⁺, with fragments at m/z 185 ([M−OCH₃]⁺) and m/z 129 ([C₆H₁₃O₂]⁺).

Challenges and Mitigation Strategies

Side Reactions

  • Dialkylation : Occurs with excess alkylating agent. Mitigated by slow addition of halide and stoichiometric base use.

  • Ester Hydrolysis : Minimized by anhydrous conditions and inert atmospheres (N₂ or Ar).

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) isolates the product at 128–131°C.

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) resolves trace impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3,3-dimethylbutyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(3,3-dimethylbutyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3,3-dimethylbutyl)propanedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

The following analysis compares dimethyl 2-(3,3-dimethylbutyl)propanedioate with key analogs, emphasizing structural features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key substituent effects :

  • Branched aliphatic groups (e.g., 3,3-dimethylbutyl) increase steric bulk and hydrophobicity, reducing reactivity toward nucleophiles but improving compatibility with nonpolar matrices .
  • Aromatic nitro or chloro groups (e.g., in nitro-pyridyl or chlorophenyl derivatives) enhance electrophilicity, making compounds more reactive in substitution or coupling reactions .
  • Conjugated systems (e.g., methoxyallylidene) enable participation in cycloaddition reactions (e.g., Diels-Alder) and UV absorption .
  • Keto groups (e.g., 3,3-dimethyl-2-oxobutyl) introduce polarity and reactivity in condensation or reduction reactions .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
This compound* C₁₁H₁₈O₅ ~230.26 Branched aliphatic High lipophilicity, low water solubility
Diethyl 2-(3,3-dimethyl-2-oxobutyl)propanedioate C₁₃H₂₂O₅ 258.3 Keto-aliphatic Polar, reactive in condensations
Dimethyl 2-(3-nitro-2-pyridyl)propanedioate C₁₁H₁₀N₂O₇ 282.21 Aromatic nitro Electrophilic, bioactive potential
1,3-Dimethyl 2-[(E)-3-methoxyallylidene]propanedioate C₉H₁₂O₅ 200.19 Conjugated enol ether UV-active, Diels-Alder diene
1,3-Dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate C₁₂H₁₂ClNO₆ 301.68 Chloro-nitro aromatic High reactivity, agrochemical use

Biological Activity

Dimethyl 2-(3,3-dimethylbutyl)propanedioate, also known as a chiral malonate derivative, has garnered attention for its potential biological activities and applications in synthetic chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure that includes two ester groups attached to a propanedioic acid backbone. The synthesis of this compound typically involves the α-alkylation of malonates using phase-transfer catalysis. Recent studies have demonstrated high enantioselectivity in the synthesis of chiral malonates, achieving yields up to 99% with enantioselectivities reaching 98% .

Biological Activity

1. Cardiovascular Effects

Research has indicated that compounds similar to this compound exhibit significant cardiovascular effects. For instance, derivatives with branched alkyl substituents have shown hypotensive effects in normotensive anesthetized rats. These compounds modulate cardiac function through potassium channel opening activity, which is influenced by the specific substituents on the amine side chain .

2. Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition. Its derivatives have been explored for their potential to inhibit various enzymes involved in metabolic pathways. For example, studies have highlighted the role of such compounds in modulating enzyme activities related to cardiovascular health and other physiological processes .

Case Studies

Case Study 1: Synthesis and Pharmacological Evaluation

A study focused on synthesizing various malonate derivatives, including this compound, evaluated their pharmacological properties. The results indicated that these compounds could effectively lower mean blood pressure and influence heart rate in animal models . The study utilized a range of electrophysiological techniques to assess the impact on potassium currents in isolated arterial smooth muscle cells.

Case Study 2: Therapeutic Potential

Another investigation assessed the therapeutic potential of this compound in treating conditions related to cardiovascular dysfunction. The findings suggested that this compound could serve as a lead for developing new antihypertensive agents due to its ability to induce long-duration hypotensive effects .

Data Table: Summary of Biological Activities

Activity Description Reference
Hypotensive EffectsInduces long-duration hypotensive effects in normotensive rats
Potassium Channel OpeningModulates potassium currents in arterial smooth muscle cells
Enzyme InhibitionInhibits various metabolic enzymes associated with cardiovascular health
Synthesis EfficiencyAchieves high yields (up to 99%) and enantioselectivities (up to 98% ee)

Q & A

Q. What are the critical parameters for optimizing the synthesis of Dimethyl 2-(3,3-dimethylbutyl)propanedioate to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate esterification but risk side reactions like transesterification.
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity .
  • Catalyst Use : Acidic (e.g., H₂SO₄) or enzymatic catalysts can influence reaction kinetics and regioselectivity.
    Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the target compound from byproducts like unreacted diols or residual acids. Analytical techniques (HPLC, GC-MS) validate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., methyl groups at δ 1.2–1.4 ppm, ester carbonyls at δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves complex splitting patterns in the branched alkyl chain .
  • IR Spectroscopy : Confirms ester functional groups (C=O stretch at ~1740 cm⁻¹, C-O at ~1250 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula (C₁₂H₂₀O₄) and fragmentation patterns to distinguish isomers .
  • Chromatography : Reverse-phase HPLC with UV detection monitors purity, while GC-MS quantifies volatile impurities.

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks. Monitor degradation via periodic HPLC analysis.
  • Degradation Pathways : Hydrolysis of ester groups under acidic/basic conditions generates propanedioic acid derivatives. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹⁸O-labeled esters to trace bond cleavage sites during hydrolysis.
  • Computational Modeling : Density Functional Theory (DFT) simulations identify transition states and activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to confirm rate-determining steps .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound across biotic and abiotic systems?

  • Methodological Answer :
  • Split-Plot Field Studies : Apply randomized block designs to test degradation in soil, water, and air compartments. Subplots control variables like pH, microbial activity, and UV exposure .
  • Biotic Transformation Assays : Incubate with soil microbiota or enzyme extracts (e.g., esterases) to quantify metabolite formation (e.g., propanedioic acid derivatives) via LC-MS/MS .
  • Adsorption Studies : Use batch equilibrium methods (e.g., OECD Guideline 106) to measure partition coefficients (Kd) between water and organic matter .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify biphasic effects. Use Hill slope analysis to differentiate efficacy (EC₅₀) and toxicity thresholds.
  • Cell-Free vs. Cellular Assays : Compare results from chemical antioxidant assays (e.g., DPPH scavenging) with cellular ROS assays (e.g., H₂DCFDA staining) to distinguish direct vs. indirect effects.
  • Multi-Omics Integration : Combine transcriptomics (e.g., Nrf2 pathway activation) and metabolomics (e.g., glutathione levels) to contextualize mechanistic discrepancies .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in synthetic yield data across multiple batches?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., temperature × solvent polarity). Response Surface Methodology (RSM) optimizes yield .
  • ANOVA with Post-Hoc Tests : Compare batch means (p < 0.05) and apply Tukey’s HSD to isolate outliers.
  • Multivariate Analysis : Principal Component Analysis (PCA) correlates yield with process parameters (e.g., catalyst loading, reaction time) .

Q. How can researchers validate computational predictions of this compound’s biodegradation pathways against experimental data?

  • Methodological Answer :
  • In Silico Tools : Use EPI Suite or BIOWIN models to predict aerobic biodegradation. Compare with experimental half-life (t₁/₂) data from OECD 301F tests .
  • Metabolite Profiling : Match LC-HRMS/MS spectra of environmental samples with synthetic reference standards (e.g., hydroxylated or carboxylated derivatives).
  • Machine Learning : Train neural networks on existing biodegradation datasets to improve prediction accuracy for structurally related esters .

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